![molecular formula C10H10ClNO2S B2815945 3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride CAS No. 2580216-62-0](/img/structure/B2815945.png)
3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride
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Overview
Description
“3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” is a chemical compound. It is also known as "3-(Aminomethyl)phenylboronic acid hydrochloride" . It is used as a pharmaceutical intermediate and serves as a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations .
Molecular Structure Analysis
The molecular formula of this compound is C7H11BClNO2 . The InChI string representation isInChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7 (4-6)8 (10)11;/h1-4,10-11H,5,9H2;1H
. This provides a standardized way to encode the compound’s structure and can be converted into a graphical representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” are not detailed in the search results, it is mentioned that hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . This suggests that it may participate in similar palladium-catalyzed cross-coupling reactions.Scientific Research Applications
- Boronic acids are versatile reagents, participating in various reactions such as Suzuki-Miyaura cross-coupling reactions. These reactions allow scientists to create carbon-carbon bonds efficiently, making this compound valuable for drug discovery and materials science .
- Researchers utilize this property to facilitate chemical transformations, particularly in the synthesis of pharmaceuticals and fine chemicals .
- By binding to specific proteins or enzymes, researchers gain insights into their structures, functions, and interactions. This information is crucial for drug design and understanding biological processes .
- Researchers explore their potential as inhibitors or activators of disease-related proteins, aiming to develop novel therapies for conditions such as cancer, diabetes, and inflammation .
- For instance, functionalized polymers containing boronic acid groups can respond to changes in pH or glucose levels, making them useful in drug delivery systems and biosensors .
- Researchers design boronic acid-based sensors that detect specific analytes (e.g., sugars, catecholamines) by binding to them selectively. These sensors find applications in environmental monitoring and medical diagnostics .
Intermediate in Organic Synthesis
Catalyst for Amidation and Esterification
Ligand for Protein and Enzyme Investigations
Drug Development and Medicinal Chemistry
Materials Science and Polymer Chemistry
Supramolecular Chemistry and Sensors
Safety and Hazards
Future Directions
As a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations , “3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride” holds significant value in diverse scientific research applications. Its future directions could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
3-(aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.ClH/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13;/h1-4H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWCUWSVWRLILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-benzothiophene-2-carboxylic acid;hydrochloride |
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